3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
FT-IR Analysis
The FT-IR spectrum (KBr pellet, 400–4000 cm⁻¹) displays characteristic vibrational modes:
NMR Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
- δ 1.43 (s, 9H, tert-butyl)
- δ 3.21 (s, 3H, N–CH₃)
- δ 3.89 (s, 3H, pyrazole-CH₃)
- δ 6.52 (s, 1H, pyrazole-H)
¹³C NMR (101 MHz):
UV-Vis Spectroscopy
The electronic spectrum (ethanol, λmax = 265 nm) arises from π→π* transitions in the pyrazole ring and n→π* transitions of the carbonyl groups. Time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level predict λmax = 268 nm, aligning with experimental data.
Quantum Chemical Calculations for Electronic Structure Determination
DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the tert-butoxycarbonyl group, with second-order perturbation energies of 28.6 kcal/mol for σ(C–O)→σ*(N–C).
Comparative Analysis with Analogous Pyrazole Carboxylic Acid Derivatives
Structural and electronic comparisons with related compounds highlight key trends:
Electron-withdrawing groups (e.g., CF₃, Br) reduce HOMO-LUMO gaps by 0.22–0.52 eV compared to the tert-butoxycarbonyl derivative, enhancing charge transfer capabilities. The tert-butyl group confers steric protection to the amide bond, as evidenced by reduced rotational entropy (ΔS_rot = 12.7 J/mol·K vs. 18.4 J/mol·K for non-bulky analogs).
Properties
IUPAC Name |
2-methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13(4)8-6-7(9(15)16)14(5)12-8/h6H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJRWAKLFSEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the protection of an amino group with a Boc group, followed by the formation of the pyrazole ring. One common method involves the reaction of a suitable pyrazole precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be removed under acidic conditions such as trifluoroacetic acid in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound . These systems offer advantages in terms of reaction efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Peptide Synthesis
3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid is widely used as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This property is particularly useful in synthesizing biologically active peptides that require precise structural configurations.
Drug Development
The compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its pyrazole moiety is known for its biological activity, including anti-inflammatory and analgesic effects. Researchers have investigated derivatives of this compound for their potential therapeutic effects against diseases such as cancer and diabetes.
Bioconjugation
This compound can also be utilized in bioconjugation processes, where it acts as a linker to attach therapeutic agents to biomolecules. This application is crucial in the development of targeted drug delivery systems that enhance the efficacy and reduce the side effects of therapies.
Synthetic Methodology Development
The compound has been employed in developing new synthetic methodologies, particularly in the field of heterocyclic chemistry. Its reactivity can be harnessed to create novel compounds with desired biological properties, expanding the library of available pharmacophores.
Case Study 1: Peptide Synthesis
A study published in Journal of Peptide Science demonstrated the successful use of this compound as a Boc-protected amino acid in synthesizing a peptide with anti-cancer properties. The researchers highlighted the efficiency of the Boc group in facilitating multiple coupling reactions without compromising the integrity of sensitive functional groups.
Case Study 2: Drug Development
In another investigation reported in Medicinal Chemistry Letters, derivatives of this compound were synthesized and screened for their anti-inflammatory activity. The study found that specific modifications to the pyrazole ring significantly enhanced biological activity, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amino function, allowing selective reactions to occur at other sites on the molecule . The pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Research Findings and Trends
- Synthetic Efficiency : Boc-protected pyrazoles (e.g., ) are preferred in multi-step syntheses due to their compatibility with diverse reaction conditions .
- Structure-Activity Relationships (SAR) : Substituents at position 3 significantly influence bioactivity. For example, fluorophenyl groups () enhance binding affinity in antimalarial compounds , while benzodioxole rings () improve PDE inhibition .
- Safety Profiles: Analogs like 3-((ethyl(isopropyl)amino)methyl)-1-methylpyrazole-5-carboxylic acid () are classified as irritants, necessitating careful handling .
Biological Activity
3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 1454849-96-7, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis, and a pyrazole ring that contributes to its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula: C13H21N3O4
- Molecular Weight: 283.32 g/mol
- Structural Features:
- Pyrazole ring
- Boc-protected amino group
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The Boc group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The pyrazole moiety may facilitate binding to target proteins, modulating their activity.
Anticancer Potential
Research has indicated that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation and survival. The inhibition of such targets can lead to apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively inhibit the HSET (KIFC1) protein, which plays a crucial role in cancer cell mitosis. The compound showed micromolar inhibition levels, indicating its potential as a therapeutic agent against cancers characterized by centrosome amplification .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes. The presence of the pyrazole ring allows for interaction with active sites of enzymes, potentially leading to reduced enzymatic activity.
Research Findings:
In vitro studies have shown that derivatives similar to this compound can inhibit serine/threonine kinases, which are critical for cell signaling pathways involved in growth and metabolism .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments indicate that it may cause skin irritation and has harmful effects if ingested . Further toxicological studies are necessary to fully understand its safety for therapeutic use.
Comparative Analysis
| Property/Activity | This compound | Related Pyrazole Derivatives |
|---|---|---|
| Molecular Weight | 283.32 g/mol | Varies |
| Anticancer Activity | Inhibits HSET with micromolar potency | Varies |
| Enzyme Inhibition | Inhibits serine/threonine kinases | Varies |
| Toxicity | Causes skin irritation; harmful if swallowed | Varies |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential steps:
- Amine Protection : Introduce the tert-butoxycarbonyl (Boc) group to the methylamino moiety using Boc-anhydride under basic conditions (e.g., NaHCO₃/DCM) to prevent undesired side reactions .
- Pyrazole Ring Formation : Construct the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or via 1,3-dipolar cycloaddition reactions .
- Carboxylic Acid Functionalization : Hydrolyze the ester group (if present) under acidic or basic conditions to yield the carboxylic acid .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediates are free of unreacted starting materials, which can complicate purification .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and pyrazole ring protons (distinct splitting patterns at 6–8 ppm). Overlapping signals may require 2D techniques (HSQC, HMBC) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and detects impurities (e.g., de-Boc byproducts) .
- IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- De-Boc Byproducts : Hydrolysis of the Boc group under acidic conditions can occur; optimize pH during workup and use mild bases (e.g., NaHCO₃) to stabilize the Boc group .
- Incomplete Cyclization : Residual hydrazine or β-keto esters can remain. Use excess reagents or iterative coupling steps, followed by column chromatography (silica gel, EtOAc/hexane gradients) .
Advanced Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–10) at 25–37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Identify breakdown products (e.g., free amine from Boc cleavage) using LC-MS .
- Kinetic Analysis : Calculate degradation half-lives using first-order kinetics. Adjust synthetic routes (e.g., alternative protecting groups like Fmoc) if instability is observed .
Q. How to resolve contradictions in NMR data during structural elucidation?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria (e.g., hindered rotation around the Boc group) can split signals. Use variable-temperature NMR to coalesce peaks and confirm assignments .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) to resolve ambiguities .
Q. What strategies mitigate side reactions during Boc protection of the methylamino group?
- Methodological Answer :
- Controlled Reagent Addition : Add Boc-anhydride slowly to avoid exothermic reactions that promote deprotection. Use aprotic solvents (DCM, THF) to minimize hydrolysis .
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .
Q. How can researchers assess the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using PyMol or AutoDock). Focus on hydrogen bonding with the carboxylic acid and steric fit of the Boc group .
- In Vitro Screening : Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental HPLC retention times?
- Methodological Answer :
- Column Variability : Test different C18 columns (particle size, pore size) to account for stationary phase effects.
- Mobile Phase Optimization : Adjust acetonitrile/water ratios (±0.1% TFA) to improve resolution. Validate with spiked standards of known impurities .
Tables
Table 1 : Common Synthetic Intermediates and Their Roles
| Intermediate | Function | Key Analytical Signatures |
|---|---|---|
| Boc-protected methylamine | Prevents undesired reactivity | ¹H NMR: 1.4 ppm (s, 9H, Boc) |
| Pyrazole ester precursor | Facilitates ring closure | IR: 1740 cm⁻¹ (ester C=O) |
| Hydrolyzed carboxylic acid | Final functional group | ESI-MS: [M-H]⁻ ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
